Leucomycin a5 -

Leucomycin a5

Catalog Number: EVT-8233962
CAS Number:
Molecular Formula: C39H65NO14
Molecular Weight: 771.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucomycin A5 is a complex organic compound classified as a macrolide antibiotic, primarily known for its antimicrobial properties. It is derived from the leucomycin complex, which was originally isolated from Streptomyces kitasatoensis. The compound exhibits activity against a variety of Gram-positive and some Gram-negative bacteria, making it significant in the field of medicinal chemistry and antibiotic development. Its molecular formula is C39H65NO14C_{39}H_{65}NO_{14} with a molecular weight of approximately 771.93 g/mol .

Source and Classification

Leucomycin A5 belongs to the class of antibiotics known as macrolides, which are characterized by their large lactone rings. This compound is a metabolite of the leucomycin family and is closely related to other macrolides like erythromycin and clarithromycin. It has been studied for its potential therapeutic applications, especially in treating infections caused by resistant bacterial strains .

Synthesis Analysis

Methods and Technical Details

The synthesis of Leucomycin A5 typically involves several intricate steps that include:

  • Protection and Deprotection: Functional groups are often protected during synthesis to prevent unwanted reactions.
  • Stereoselective Reactions: These reactions are crucial for ensuring the correct spatial arrangement of atoms in the final product.
  • Coupling Reactions: These are employed to join different molecular fragments together.

The synthesis process generally requires precise control over reaction conditions such as temperature, pH, and solvent choice to achieve optimal yields and desired stereochemistry .

For example, one method involves the use of nitroso Diels-Alder reactions starting from leucomycin A7, leading to various cycloadducts that can be further manipulated to yield Leucomycin A5 .

Chemical Reactions Analysis

Reactions and Technical Details

Leucomycin A5 can undergo various chemical reactions typical of macrolides:

  • Oxidation: Can convert alcohols into ketones or aldehydes.
  • Reduction: Commonly involves the conversion of carbonyl groups into alcohols.
  • Substitution: Involves replacing one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions must be carefully controlled to ensure successful transformations .

Mechanism of Action

Leucomycin A5 exerts its antimicrobial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, blocking peptide bond formation during translation. This action disrupts bacterial growth and replication, making it effective against susceptible strains. The minimum inhibitory concentrations (MICs) for various bacteria range from 0.04 to 3.2 µg/ml, indicating its potency against certain pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid.
  • Solubility: Soluble in dimethylformamide, dimethyl sulfoxide, ethanol, and methanol.

Chemical Properties

  • Molecular Weight: 771.93 g/mol
  • Melting Point: Specific melting point data may vary based on purity but is generally around room temperature for similar compounds.

The compound's stability is influenced by environmental factors such as pH and temperature .

Applications

Leucomycin A5 has several scientific uses:

  • Medicinal Chemistry: As a lead compound for developing new antibiotics.
  • Biological Research: Used as a probe in studies of protein synthesis mechanisms.
  • Pharmaceutical Industry: Potential therapeutic agent against various bacterial infections.

Its ability to combat resistant strains enhances its relevance in current antibiotic research efforts .

Taxonomic Origins and Biosynthetic Pathways of Leucomycin A5

Streptomyces Species as Biosynthetic Sources of Leucomycin A5

Leucomycin A5 is a 16-membered macrolide antibiotic component of the leucomycin complex (kitasamycin), exclusively biosynthesized by actinobacteria of the genus Streptomyces. The primary industrial producer is Streptomyces kitasatoensis, which was first isolated in 1953 [5]. This strain naturally generates at least fourteen structurally related leucomycin variants, differing in acyl side chains attached at C-3 of the macrolactone ring and C-4′′ of the mycaminose sugar moiety [6]. Leucomycin A5 is classified within the "A4/A5 pair," characterized by a butyryl group (C4H7O) at the mycaminose C-4′′ position [5] [8].

Streptomyces narbonensis subsp. josamyceticus produces josamycin (structurally identical to leucomycin A3) but lacks significant Leucomycin A5 biosynthesis [6]. In contrast, Streptomyces kitasatoensis strains modulate the ratio of leucomycin components through precursor-directed biosynthesis. Exogenous supplementation of the fermentation medium with L-valine increases Leucomycin A4/A5 yield by 100%, while L-leucine enhances Leucomycin A1/A3 production by 400% (Table 1) [4]. This specificity arises from the incorporation of valine-derived butyrate and leucine-derived isovalerate into the mycaminose-bound acyl chains [7].

Table 1: Precursor-Directed Biosynthesis of Leucomycin Components in Streptomyces kitasatoensis

Precursor AddedPrimary Leucomycin Pair EnhancedProduction IncreaseKey Structural Feature
L-ValineA4/A5100% (doubling)C-4′′ butyryl group
L-LeucineA1/A3300% (quadrupling)C-4′′ isovaleryl group
None (wild-type)Heterogeneous mixtureBaselineVariable acyl groups

Genomic analyses reveal that biosynthetic gene clusters (BGCs) for leucomycins are located near chromosomal termini in Streptomyces. These regions exhibit high plasticity, with frequent deletions, amplifications, or recombination events altering secondary metabolite profiles [2]. Such instability may contribute to strain-dependent variation in Leucomycin A5 output across Streptomyces kitasatoensis isolates [2] [7].

Enzymatic Machinery in Leucomycin A5 Production: Role of Acyltransferases and Glycosyltransferases

Leucomycin A5 biosynthesis involves coordinated action of polyketide synthases (PKS), glycosyltransferases, and acyltransferases. The macrolactone aglycone (protylonolide) is assembled via type I PKS using five acetate, one propionate, one butyrate, and a two-carbon "starter unit" of unknown origin, as demonstrated by 13C-NMR studies with labeled precursors [9]. Butyrate-derived carbon atoms form C-1 and C-2 of the aglycone, with its C-4 specifically contributing the aldehyde group at C-18—a hallmark of 16-membered leucomycin macrolides [9].

Two sugar moieties—mycaminose and mycarose—are attached sequentially by glycosyltransferases. Glucose serves as the biosynthetic precursor for both deoxysugars [6]. The mycaminose sugar is modified at C-4′′ by a dedicated acyltransferase that incorporates butyryl-CoA (derived from L-valine catabolism) to form Leucomycin A5 (Figure 1) [4] [7]. This enzyme exhibits substrate flexibility, accepting both butyryl-CoA and isovaleryl-CoA, but shows kinetic preference for butyryl-CoA, explaining the valine-induced enrichment of the A4/A5 pair [4].

Table 2: Key Enzymes Catalycing Leucomycin A5 Biosynthesis

Enzyme ClassFunction in Leucomycin A5 PathwaySubstrate SpecificityProduct
Polyketide SynthaseAglycone backbone assemblyMalonyl-CoA, methylmalonyl-CoAProtylonolide aglycone
C-GlycosyltransferaseMycaminose attachment at C-5 of aglyconeTDP-mycaminoseMonoglycosylated macrolide
O-GlycosyltransferaseMycarose attachment at C-4′ of mycaminoseTDP-mycaroseDiglycosylated intermediate
AcyltransferaseButyryl transfer to C-4′′ OH of mycaminoseButyryl-CoA > isovaleryl-CoALeucomycin A4/A5

The terminal step in Leucomycin A5 production involves oxidation at C-18, likely catalyzed by a cytochrome P450 or flavin-dependent monooxygenase, though the specific enzyme remains uncharacterized [9]. Notably, no P450 enzymes are implicated in the core cyclization or tailoring of leucomycin aglycones, contrasting with other macrolides like avermectin [10].

Regulatory Mechanisms of Leucomycin A5 Biosynthesis in Actinobacteria

Leucomycin A5 biosynthesis is tightly regulated at biochemical and genetic levels through precursor availability, feedback inhibition, and global regulatory mutations. The key biochemical control point is the branched-chain amino acid (BCAA) metabolism:

  • L-Valine Catabolism: Valine is transaminated to α-ketoisovalerate, then decarboxylated to isobutyryl-CoA, which activates enzymes for butyryl-CoA synthesis—the direct precursor for the A4/A5 acyl chain [4] [7].
  • Competitive Inhibition: L-Leucine analogs (4-azaleucine, trifluoroleucine) inhibit growth of Streptomyces kitasatoensis at 5–10 μg/mL. This inhibition is reversed exclusively by L-leucine, confirming specificity in leucine-valine regulatory crosstalk [4].

Genetic deregulation of BCAA biosynthesis significantly enhances Leucomycin A5 yields. Mutants resistant to 4-azaleucine (a leucine analog) exhibit constitutive overexpression of α-isopropylmalate synthase (α-IPMS), the first enzyme in the leucine pathway [4] [7]. These mutants overproduce intracellular L-leucine and shift leucomycin composition toward the A1/A3 pair. Conversely, valine-overproducing strains—selected via α-aminobutyric acid resistance—elevate butyryl-CoA pools and increase A4/A5 synthesis by 100% without precursor supplementation (Table 3) [4].

Table 3: Metabolic Engineering Strategies for Leucomycin A5 Enhancement

Mutant PhenotypeGenetic LesionIntracellular EffectLeucomycin A5 Titer Change
4-Azaleucine-resistantDesensitized α-IPMS to feedback↑ L-Leucine, ↓ butyryl-CoADecreased (A1/A3 dominant)
α-Aminobutyric acid-resistantDeregulated acetohydroxy acid synthase↑ L-Valine, ↑ butyryl-CoAIncreased by 100%
Butyrate supplementationNone (biotransformation)Exogenous butyryl-CoA generationIncreased by >200%

Epigenetic and medium-dependent regulation also modulates yields. Glucose induces bioconversion of early leucomycin intermediates (e.g., leucomycin V) to mature forms, while butyrate supplementation directly enhances A4/A5 accumulation by bypassing valine catabolic limitations [4] [7]. These regulatory insights enable targeted strain improvement for industrial-scale Leucomycin A5 production, eliminating dependence on expensive precursors.

Properties

Product Name

Leucomycin a5

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

Molecular Formula

C39H65NO14

Molecular Weight

771.9 g/mol

InChI

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11-,16-13-/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1

InChI Key

JZVYPSLDMXOITF-OKJVOBEKSA-N

SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.